

# Application Note: Comprehensive Analytical Characterization of Methyl 2,4-dihydroxy-5-isopropylbenzoate

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## Compound of Interest

Compound Name:	Methyl 2,4-dihydroxy-5-isopropylbenzoate
CAS No.:	943519-37-7
Cat. No.:	B1508355

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## Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of **Methyl 2,4-dihydroxy-5-isopropylbenzoate** (MDIB). Aimed at researchers, scientists, and professionals in drug development, this guide outlines an integrated approach utilizing chromatographic and spectroscopic techniques. The methodologies are designed to ensure structural confirmation, purity assessment, and robust quality control. Each protocol is explained with a rationale for experimental choices, reflecting field-proven insights for reliable and reproducible results.

## Introduction

**Methyl 2,4-dihydroxy-5-isopropylbenzoate** (MDIB) is an organic compound with the molecular formula  $C_{11}H_{14}O_4$ .<sup>[1]</sup> As a substituted benzoate, it possesses a core structure relevant in various chemical and pharmaceutical contexts, potentially as a synthetic

intermediate or a molecule with inherent biological activity. Accurate and comprehensive characterization is paramount for its application, ensuring identity, purity, and consistency.

This guide details a multi-faceted analytical workflow, combining the separative power of chromatography with the definitive structural elucidation capabilities of spectroscopy. We will cover High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and volatile impurity profiling, and a suite of spectroscopic methods (NMR, FTIR, UV-Vis) for unambiguous structural confirmation.

## Physicochemical Properties

A summary of the key physicochemical properties of MDIB provides a foundational reference for its analysis.

Property	Value	Source
IUPAC Name	methyl 2,4-dihydroxy-5-propan-2-ylbenzoate	[2]
CAS Number	943519-37-7	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>4</sub>	[1]
Molecular Weight	210.23 g/mol	[1][3]
InChI Key	NAOCXJWZGXUTCQ-UHFFFAOYSA-N	[2]
SMILES	<chem>CC(C)C1=CC(=C(C=C1O)O)C(=O)OC</chem>	[2]

## Chromatographic Analysis

### High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

**Principle & Rationale:** Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile, polar-to-moderately-polar organic molecules like MDIB. The compound's phenolic hydroxyl groups and ester moiety make it well-suited for retention on a

non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid (e.g., formic or acetic acid) in the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl groups, ensuring a single, sharp, and symmetrical peak shape for accurate quantification.[4] UV detection is chosen due to the strong chromophore of the substituted benzene ring.

Experimental Protocol:

Parameter	Recommended Condition	Rationale
Instrument	HPLC System with UV/PDA Detector	Standard for purity analysis. A Photodiode Array (PDA) detector is preferred for peak purity analysis.
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m	Provides excellent retention and resolution for aromatic compounds.[5]
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile	A common, effective mobile phase for phenolic compounds. Acetonitrile offers good UV transparency and low viscosity.
Elution Mode	Isocratic: 60:40 (A:B) or Gradient	An isocratic method is simpler and more robust for routine QC. A gradient may be needed if impurities with very different polarities are expected.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[6]
Column Temp.	30 $^{\circ}$ C	Ensures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol.	10 $\mu$ L	A typical volume to avoid column overloading while ensuring good sensitivity.[7]
Detection $\lambda$	258 nm and 296 nm	These wavelengths correspond to the absorption maxima for the dihydroxybenzoate chromophore, ensuring high sensitivity.[8]

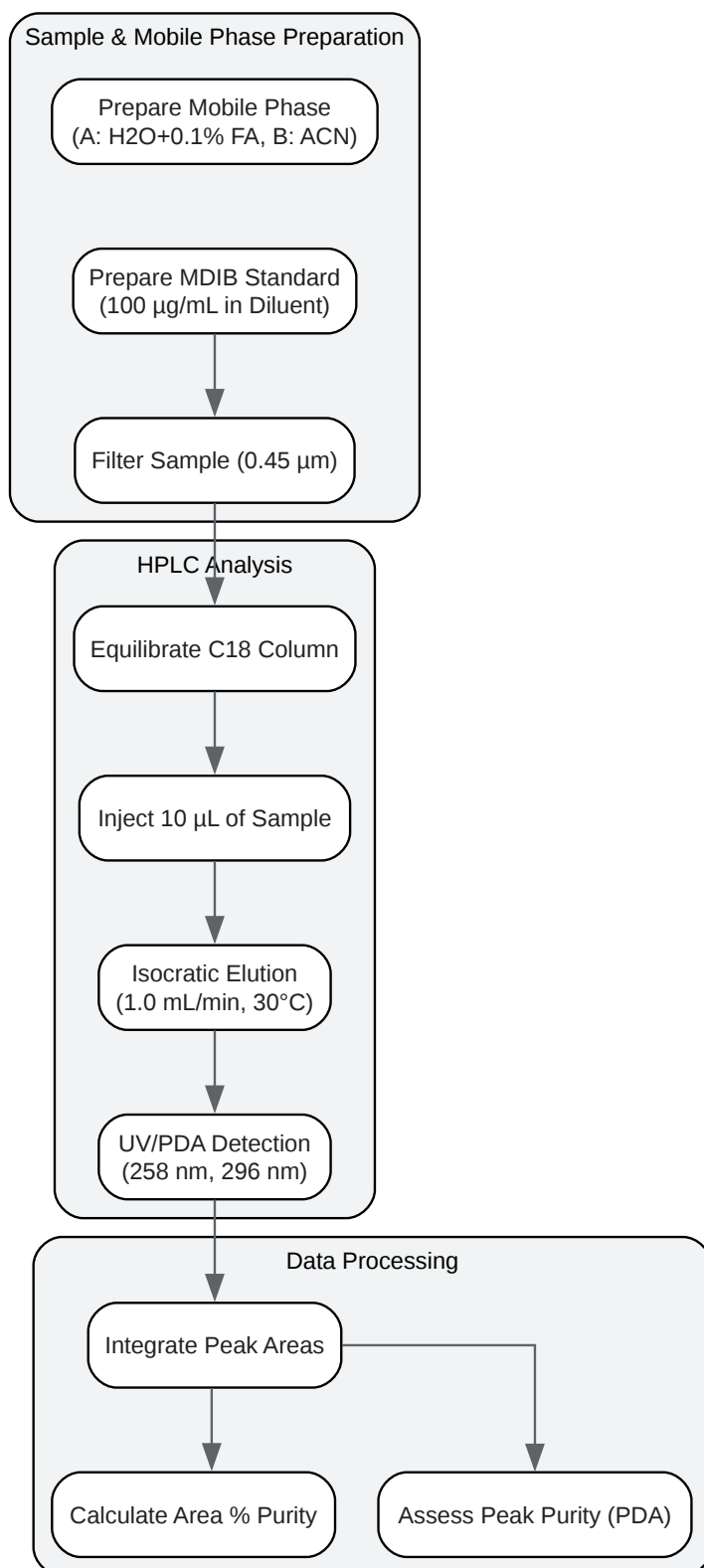
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Sample Prep.	Accurately weigh ~10 mg of MDIB into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase (or a 50:50 mix of ACN/Water) to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.	Ensures sample is free of particulates and is at a concentration suitable for UV detection.
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Data Interpretation: The primary output is a chromatogram showing peaks as a function of time. The MDIB peak should be sharp and symmetrical. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A PDA detector can further assess peak purity by comparing spectra across the peak.

Workflow Diagram:



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*Fig 1. HPLC-UV Experimental Workflow.*

## Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. MDIB, being a methyl ester, is sufficiently volatile for GC analysis. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer fragments the molecule in a reproducible manner, creating a unique "fingerprint" mass spectrum that confirms its identity. Electron Ionization (EI) is used as a standard, robust ionization technique that yields extensive, library-searchable fragmentation patterns.[9]

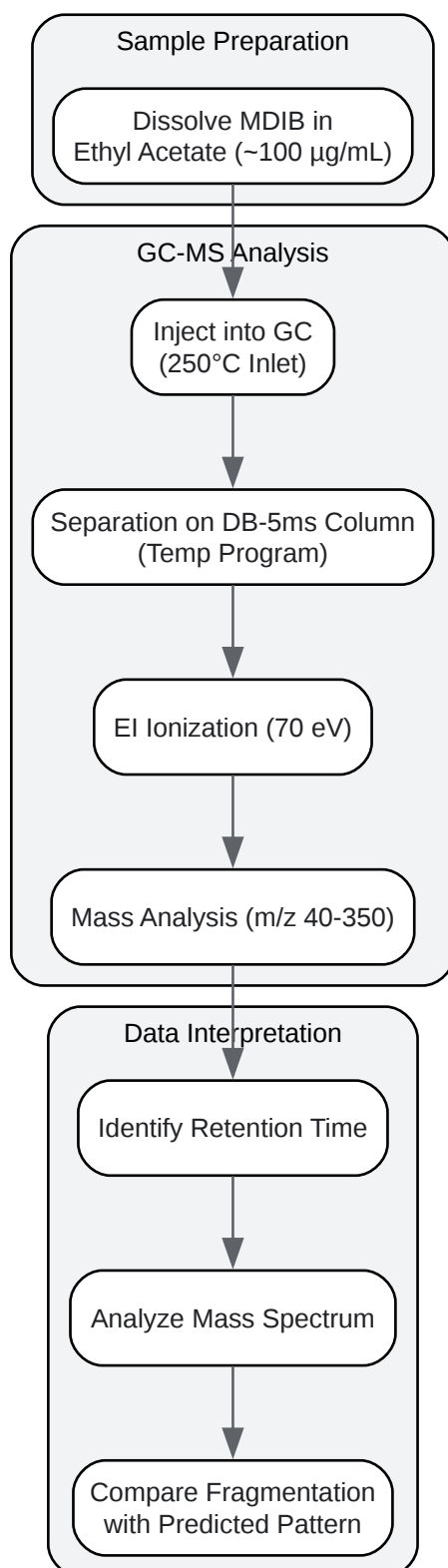
Experimental Protocol:

Parameter	Recommended Condition	Rationale
Instrument	GC-MS System	Standard for volatile compound identification.
GC Column	DB-5ms or equivalent (30 m x 0.25 mm, 0.25 $\mu$ m)	A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column for a wide range of analytes.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert and provides good chromatographic efficiency.
Inlet Temp.	250 °C	Ensures rapid volatilization of the analyte without thermal degradation.
Injection Mode	Split (e.g., 50:1)	Prevents column overloading and ensures sharp peaks.
Oven Program	Start at 100°C, hold 1 min. Ramp to 280°C at 15°C/min. Hold for 5 min.	A typical temperature program that allows for separation of lower-boiling impurities before eluting the main compound.
MS Source Temp.	230 °C	Standard temperature to maintain cleanliness and promote ionization.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard energy that produces reproducible, library-comparable fragmentation. <sup>[9]</sup>
Mass Range	40 - 350 amu	Covers the expected range from small fragments to the molecular ion.
Sample Prep.	Prepare a ~100 $\mu$ g/mL solution of MDIB in a volatile solvent like Ethyl Acetate or Dichloromethane.	The solvent must be volatile and not interfere with the analyte peak.

Predicted Mass Spectrum & Fragmentation: The mass spectrum provides the definitive structural proof. Key expected fragments for MDIB (MW=210.23) are:

m/z Value	Ion Identity	Rationale for Formation
210	$[M]^+$	Molecular Ion
195	$[M - CH_3]^+$	Loss of a methyl radical from the isopropyl group.
179	$[M - OCH_3]^+$	Loss of the methoxy radical from the ester.
167	$[M - C_3H_7]^+$	Loss of the isopropyl radical (a stable secondary radical).
151	$[M - COOCH_3]^+$	Loss of the carbomethoxy group.
123	$[C_7H_3O_3]^+$	Benzoyl-type cation after loss of isopropyl and subsequent rearrangement.

Workflow Diagram:



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*Fig 2. GC-MS Experimental Workflow.*

# Spectroscopic Characterization

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR is the most powerful tool for unambiguous structural elucidation.  $^1\text{H}$  NMR provides information on the number and connectivity of protons, while  $^{13}\text{C}$  NMR reveals the carbon skeleton. Solvents like DMSO- $d_6$  are often preferred as they can resolve the exchangeable hydroxyl (-OH) protons, which might be broadened or absent in  $\text{CDCl}_3$ .

Experimental Protocol:

Parameter	Recommended Condition
Instrument	400 MHz (or higher) NMR Spectrometer
Solvent	DMSO- $d_6$ or $\text{CDCl}_3$
Experiments	$^1\text{H}$ , $^{13}\text{C}$ , DEPT-135, COSY, HSQC
Standard	Tetramethylsilane (TMS) at 0.00 ppm
Concentration	~10-20 mg/mL

Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data (in DMSO- $d_6$ , 400 MHz):

$^1\text{H}$  NMR:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.5	br s	1H	Ar-OH (at C2)	<b>Intramolecular H-bonding to ester C=O causes significant downfield shift.</b>
~9.5	br s	1H	Ar-OH (at C4)	Freer phenolic proton, downfield shift.
~7.2	s	1H	Ar-H (at C6)	Aromatic proton ortho to the ester group.
~6.4	s	1H	Ar-H (at C3)	Aromatic proton ortho to two hydroxyl groups, shielded.
3.80	s	3H	-OCH <sub>3</sub>	Typical chemical shift for a methyl ester. <a href="#">[10]</a>
3.15	sept	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>	Isopropyl methine proton, split by 6 neighboring methyl protons (n+1=7).

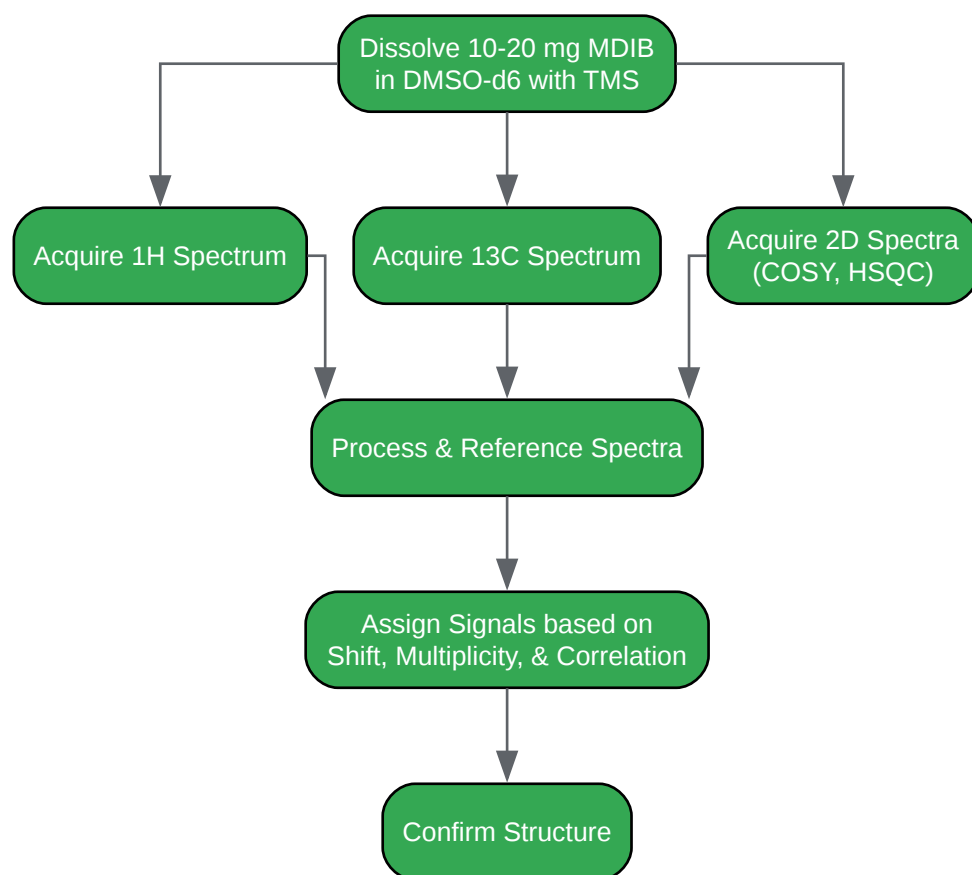
| 1.15 | d | 6H | -CH(CH<sub>3</sub>)<sub>2</sub> | Two equivalent methyl groups, split into a doublet by the methine proton. |

<sup>13</sup>C NMR:

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>~170.0</b>	<b>C=O (Ester)</b>
~160.0	C4-OH
~158.0	C2-OH
~135.0	C5-isopropyl
~125.0	C6
~110.0	C1
~105.0	C3
~52.0	-OCH <sub>3</sub>
~28.0	-CH(CH <sub>3</sub> ) <sub>2</sub>

| ~23.0 | -CH(CH<sub>3</sub>)<sub>2</sub> |

Workflow Diagram:



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*Fig 3. NMR Spectroscopy Workflow.*

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Principle & Rationale:** FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. It is a rapid and reliable method to confirm the presence of key structural features like hydroxyl, carbonyl, and aromatic rings.

**Experimental Protocol:**

Parameter	Recommended Condition
Instrument	FTIR Spectrometer
Technique	Attenuated Total Reflectance (ATR) or KBr Pellet
Scan Range	4000 - 400 $\text{cm}^{-1}$
Resolution	4 $\text{cm}^{-1}$

Predicted Characteristic Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H stretch	Phenolic -OH
3050 - 3000	C-H stretch	Aromatic C-H
2960 - 2850	C-H stretch	Aliphatic C-H (isopropyl, methyl)[11]
~1680 - 1650	C=O stretch	Conjugated Ester C=O
~1600, ~1450	C=C stretch	Aromatic Ring
~1250	C-O stretch	Ester/Aryl ether C-O

## UV-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. For MDIB, the substituted benzene ring acts as a strong chromophore. This technique is primarily used to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which is essential for setting the detector wavelength in HPLC to achieve maximum sensitivity.

[8]

Experimental Protocol:

Parameter	Recommended Condition
Instrument	Dual-beam UV-Vis Spectrophotometer
Solvent	Methanol or Ethanol (HPLC Grade)
Scan Range	200 - 400 nm
Sample Prep.	Prepare a dilute solution (~5-10 µg/mL) in the chosen solvent. Use the same solvent as a blank.

Expected Results: Based on the 2,4-dihydroxybenzoate structure, MDIB is expected to exhibit strong absorption maxima.

- $\lambda_{\text{max}1}$ : ~258 nm
- $\lambda_{\text{max}2}$ : ~296 nm

These values confirm the optimal wavelengths for HPLC analysis.[8]

## Conclusion

The comprehensive characterization of **Methyl 2,4-dihydroxy-5-isopropylbenzoate** is effectively achieved through an integrated analytical strategy. RP-HPLC provides reliable purity data, while GC-MS offers definitive identity confirmation through its unique mass fragmentation pattern. The collective spectroscopic data from NMR, FTIR, and UV-Vis analysis corroborates these findings, providing an unambiguous elucidation of the molecular structure and its functional groups. Following these detailed protocols will enable researchers and quality control professionals to generate accurate, reliable, and reproducible data for MDIB.

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